Moracin C
Moracin C
Moracin c belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Moracin c exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, moracin c is primarily located in the membrane (predicted from logP). Outside of the human body, moracin c can be found in fruits and mulberry. This makes moracin c a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
69120-06-5
VCID:
VC0155273
InChI:
InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-5,7-10,20-22H,6H2,1-2H3
SMILES:
CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O)C
Molecular Formula:
C19H18O4
Molecular Weight:
310.3 g/mol
Moracin C
CAS No.: 69120-06-5
Reference Standards
VCID: VC0155273
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol
CAS No. | 69120-06-5 |
---|---|
Product Name | Moracin C |
Molecular Formula | C19H18O4 |
Molecular Weight | 310.3 g/mol |
IUPAC Name | 5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol |
Standard InChI | InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-5,7-10,20-22H,6H2,1-2H3 |
Standard InChIKey | ZTGHWUWBQNCCOH-UHFFFAOYSA-N |
SMILES | CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O)C |
Canonical SMILES | CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O)C |
Appearance | Powder |
Melting Point | 198-199°C |
Physical Description | Solid |
Description | Moracin c belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Moracin c exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, moracin c is primarily located in the membrane (predicted from logP). Outside of the human body, moracin c can be found in fruits and mulberry. This makes moracin c a potential biomarker for the consumption of these food products. |
Synonyms | moracin C moracin N |
PubChem Compound | 155248 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume